An In-Depth Technical Guide to 1-methyl-1H-pyrrole-3-carboxylic acid: Chemical Properties and Experimental Insights
An In-Depth Technical Guide to 1-methyl-1H-pyrrole-3-carboxylic acid: Chemical Properties and Experimental Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-methyl-1H-pyrrole-3-carboxylic acid is a heterocyclic compound belonging to the pyrrole family, a class of aromatic compounds that are integral components of many biologically active molecules and pharmaceutical drugs.[1] The pyrrole scaffold is a key structural motif in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of 1-methyl-1H-pyrrole-3-carboxylic acid, tailored for professionals in research and drug development.
Chemical and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₆H₇NO₂ | [2][4] |
| Molecular Weight | 125.13 g/mol | [4] |
| CAS Number | 36929-61-0 | [2] |
| Physical Form | Solid | [2] |
| Boiling Point | 276.6 °C at 760 mmHg | [2] |
| IUPAC Name | 1-methyl-1H-pyrrole-3-carboxylic acid | [2] |
Spectral Data and Characterization
The structural elucidation of 1-methyl-1H-pyrrole-3-carboxylic acid relies on various spectroscopic techniques. Below is a summary of expected spectral characteristics based on the analysis of related pyrrole and carboxylic acid derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrole ring protons and the N-methyl protons. The pyrrole protons will appear as distinct multiplets or doublets in the aromatic region of the spectrum. The N-methyl group will present as a singlet, typically in the upfield region. For a similar compound, 2-(2-(benzylamino)-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylic acid, the N-methyl singlet appears at 3.60 ppm, and the pyrrole ring protons are observed as doublets at 6.61 and 6.46 ppm.[5]
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¹³C NMR: The carbon NMR spectrum will display signals for the carboxylic acid carbonyl carbon, the pyrrole ring carbons, and the N-methyl carbon. The carbonyl carbon is expected to resonate in the downfield region, typical for carboxylic acids. The pyrrole ring carbons will have distinct chemical shifts, and the N-methyl carbon will appear in the aliphatic region. In the aforementioned related compound, the pyrrole ring carbons appear at 109.42, 113.18, 122.35, and 132.75 ppm, while the N-methyl carbon is at 30.05 ppm.[5]
Infrared (IR) Spectroscopy
The IR spectrum of 1-methyl-1H-pyrrole-3-carboxylic acid will exhibit characteristic absorption bands for the carboxylic acid and pyrrole functional groups.
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O-H Stretch: A broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the stretching vibration of the carboxylic acid hydroxyl group, which is often involved in hydrogen bonding.[6]
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C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl stretching vibration of the carboxylic acid will be present, typically in the range of 1680-1710 cm⁻¹.[6]
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C-N and C-H Stretches: Absorptions corresponding to the C-N stretching of the pyrrole ring and C-H stretching of the aromatic ring and methyl group will also be observed. For a related derivative, characteristic IR peaks were observed at 3289 cm⁻¹ (N-H stretch of an amide), a broad band from 2587–3065 cm⁻¹ (O-H stretch of the carboxylic acid), and 1670 cm⁻¹ (amide C=O stretch).[5]
Mass Spectrometry (MS)
The mass spectrum of 1-methyl-1H-pyrrole-3-carboxylic acid is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (125.13 g/mol ). Common fragmentation patterns for carboxylic acids involve the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45).[7] The fragmentation of the pyrrole ring may also contribute to the overall spectrum.
Synthesis and Reactivity
Synthesis
A common laboratory-scale synthesis of 1-methyl-1H-pyrrole-3-carboxylic acid involves the hydrolysis of its corresponding ester, methyl 1-methyl-1H-pyrrole-3-carboxylate. This reaction is typically carried out under basic conditions, for example, by refluxing the ester with an aqueous solution of a strong base like sodium hydroxide, followed by acidification to protonate the carboxylate salt and yield the carboxylic acid.
A general workflow for the synthesis via hydrolysis is depicted below:
A detailed experimental protocol for a similar hydrolysis is provided for the synthesis of a related compound:
Experimental Protocol: Hydrolysis of a Pyrrole Ester (General Procedure)
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Dissolution: Dissolve the starting pyrrole ester in a suitable solvent, such as methanol or ethanol.
-
Addition of Base: Add an aqueous solution of a strong base (e.g., 1 M Sodium Hydroxide) to the ester solution.
-
Reflux: Heat the reaction mixture to reflux for a specified period (typically 1-3 hours), monitoring the reaction progress by a suitable technique like Thin Layer Chromatography (TLC).
-
Solvent Removal: After the reaction is complete, remove the organic solvent under reduced pressure.
-
Extraction: Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify with a strong acid (e.g., concentrated Hydrochloric Acid) until the product precipitates.
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Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
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Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent system.
Chemical Reactivity
The chemical reactivity of 1-methyl-1H-pyrrole-3-carboxylic acid is influenced by both the pyrrole ring and the carboxylic acid functional group.
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Pyrrole Ring Reactivity: The pyrrole ring is electron-rich and readily undergoes electrophilic substitution reactions.[8] The N-methyl group directs electrophilic attack primarily to the C2 and C5 positions of the pyrrole ring.[9] The carboxylic acid group at the C3 position is a deactivating group, which may influence the regioselectivity of electrophilic substitution.
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Carboxylic Acid Reactivity: The carboxylic acid group can undergo typical reactions such as esterification, amidation, and reduction. For instance, it can be converted to its corresponding amide by reaction with an amine in the presence of a coupling agent.[5] It can also undergo decarboxylation under certain conditions, although this is less common for pyrrole-3-carboxylic acids compared to those with the carboxyl group at the 2-position.[10]
The interplay of these two functional groups can be visualized in the following logical relationship diagram:
Applications in Research and Drug Development
The pyrrole-3-carboxylic acid scaffold is a key component in several clinically important drugs, such as the kinase inhibitor Sunitinib.[11] While specific biological activities or signaling pathway involvement for 1-methyl-1H-pyrrole-3-carboxylic acid are not extensively documented in the public domain, its structural similarity to known bioactive molecules suggests its potential as a building block in drug discovery programs.
Derivatives of pyrrole-3-carboxylic acid have been investigated for a variety of therapeutic applications, including as kinase inhibitors for the treatment of cancer.[12] The carboxylic acid moiety provides a convenient handle for the synthesis of diverse libraries of amides and esters, which can be screened for biological activity.
Conclusion
1-methyl-1H-pyrrole-3-carboxylic acid is a valuable heterocyclic compound with potential applications in medicinal chemistry and materials science. This guide has summarized its key chemical and physical properties, provided an overview of its expected spectral characteristics, and outlined a general synthetic approach. For researchers and drug development professionals, this molecule represents a versatile scaffold for the design and synthesis of novel compounds with potential therapeutic value. Further investigation into the specific biological activities of this compound and its derivatives is warranted to fully explore its potential.
References
- 1. scispace.com [scispace.com]
- 2. 1-Methyl-1H-pyrrole-3-carboxylic acid | 36929-61-0 [sigmaaldrich.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. 1-methyl-1H-pyrrole-3-carboxylic acid | C6H7NO2 | CID 10154054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. scienceready.com.au [scienceready.com.au]
- 8. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 9. homework.study.com [homework.study.com]
- 10. Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
